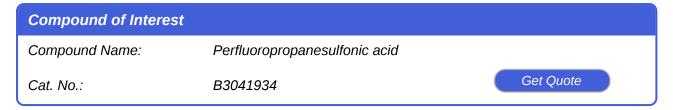


Unveiling the Environmental Footprint of Perfluoropropanesulfonic Acid (PFPrS): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sources of **perfluoropropanesulfonic acid** (PFPrS) in the environment. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the environmental presence and analytical methodologies for this emerging contaminant. This document details the primary sources of PFPrS, presents quantitative data on its environmental concentrations, outlines detailed experimental protocols for its detection, and visualizes its formation pathway from precursor compounds.

Primary Sources of Perfluoropropanesulfonic Acid in the Environment

Perfluoropropanesulfonic acid (PFPrS), a short-chain per- and polyfluoroalkyl substance (PFAS), is not known to occur naturally. Its presence in the environment is a direct result of anthropogenic activities. The primary sources of PFPrS are:

Aqueous Film-Forming Foams (AFFF): PFPrS has been identified as a component in some
AFFF formulations used for firefighting, particularly at military bases, airports, and firefighter
training facilities.[1] The historical and ongoing use of AFFF at these sites has led to
significant localized contamination of soil and groundwater.



- Industrial Manufacturing and Use: While less documented than its presence in AFFF, PFPrS
 may be used in various industrial processes. The broader PFAS class of chemicals is utilized
 in a wide array of applications, including in the manufacturing of textiles, paper products, and
 electronics.[2][3] Industrial wastewater discharges from facilities producing or using PFAS
 can be a significant point source of PFPrS into aquatic environments.
- Transformation of Precursor Compounds: A major indirect source of PFPrS in the
 environment is the transformation of larger, more complex PFAS molecules known as
 precursors. These precursor compounds, also present in AFFF and other industrial products,
 can degrade over time through biotic and abiotic processes to form stable end-products like
 PFPrS.[4][5][6] This transformation can occur in various environmental compartments,
 including soil, groundwater, and wastewater treatment plants.
- Landfills and Waste Disposal Sites: Consumer and industrial products containing PFPrS or
 its precursors are often disposed of in landfills. Over time, these compounds can leach from
 the waste materials into landfill leachate, which can then contaminate groundwater and
 surface water if not properly contained and treated.[7]
- Wastewater Treatment Plants (WWTPs): WWTPs receive influent from various domestic and industrial sources that may contain PFPrS and its precursors. Conventional wastewater treatment processes are generally not effective at removing PFAS. Consequently, PFPrS can be discharged into receiving water bodies through treated effluent and can also be present in biosolids, which are sometimes applied to land as fertilizer, leading to soil contamination.[8]
 [9]

Quantitative Data on Perfluoropropanesulfonic Acid Concentrations

The following tables summarize quantitative data on PFPrS concentrations found in various environmental matrices. This data is compiled from scientific literature and reports, highlighting the range of concentrations observed at different types of contaminated sites.

Table 1: Concentration of **Perfluoropropanesulfonic Acid** (PFPrS) in Water Samples



Sample Matrix	Source Type	Concentration Range (ng/L)	Location/Study Reference
Groundwater	AFFF-impacted site	19 - 63,000	U.S. Military Bases
Landfill Leachate	Municipal Solid Waste Landfill	< 1.2 - 37	Not Specified
Industrial Wastewater	Fluorochemical Industrial Park	Up to 12,700 (as part of ΣPFASs)	Jiangsu, China

Table 2: Concentration of Perfluoropropanesulfonic Acid (PFPrS) in Solid Samples

Sample Matrix	Source Type	Concentration Range (ng/g)	Location/Study Reference
Soil	AFFF-impacted site	0.1 - 200 (as part of total PFAS)	U.S. Air Force Base
Biosolids	Municipal WWTP	144 - 350 (as part of Σ40PFAS)	Northeastern US Farms

Table 3: Concentration of Perfluoropropanesulfonic Acid (PFPrS) in Biota

Sample Matrix	Organism	Concentration Range (ng/g wet weight)	Location/Study Reference
Fish Tissue	Various Freshwater Species	Not Detected - 59 (as part of total PFAAs)	Spanish River Basins
Fish Fillet	Various Freshwater Species	Not Detected - 0.18	Upper Mississippi River

Experimental Protocols for the Analysis of Perfluoropropanesulfonic Acid



The accurate quantification of PFPrS in environmental samples requires robust and sensitive analytical methods. The United States Environmental Protection Agency (EPA) has developed Method 1633, which provides a standardized procedure for the analysis of 40 PFAS compounds, including PFPrS, in a variety of matrices.[4][8][10] The following sections outline the key steps of this method for water, soil, and biosolids.

Analysis of PFPrS in Water Samples (Based on EPA Method 1633)

- 1. Sample Collection and Preservation:
- Collect water samples in high-density polyethylene (HDPE) or polypropylene containers that have been pre-screened for PFAS contamination.
- Preserve samples by cooling to ≤ 6 °C.
- 2. Sample Preparation and Extraction:
- Spike the water sample with a known amount of isotopically labeled PFPrS internal standard.
- Pass the sample through a solid-phase extraction (SPE) cartridge containing a weak anion exchange (WAX) sorbent to retain the acidic PFAS, including PFPrS.
- Wash the SPE cartridge with a buffered solution to remove interferences.
- Elute the PFPrS and other PFAS from the cartridge using a small volume of basic methanol.
- Concentrate the eluate to a final volume of 1 mL.
- 3. Instrumental Analysis (LC-MS/MS):
- Analyze the extracted sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column.



- Mobile Phase: A gradient of ammonium acetate in water and methanol.
- Flow Rate: Typically 0.3-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
 - o Ionization Mode: Negative electrospray ionization (ESI-).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Monitor for the specific precursor-to-product ion transition for both native and isotopically labeled PFPrS.

4. Quantification:

 Quantify the concentration of PFPrS using the isotope dilution method, which corrects for any loss of analyte during sample preparation and analysis.

Analysis of PFPrS in Soil and Biosolids (Based on EPA Method 1633)

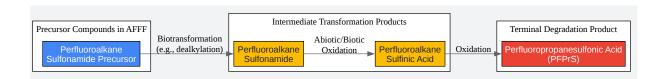
- 1. Sample Collection and Preparation:
- Collect soil or biosolid samples in wide-mouth HDPE containers.
- Homogenize the solid sample.
- Determine the percent moisture of a subsample.
- 2. Extraction:
- Weigh out a subsample of the homogenized solid into a polypropylene centrifuge tube.
- Spike the sample with isotopically labeled PFPrS internal standard.
- Add a basic methanol solution to the sample.
- Extract the sample using shaking or sonication.



- Centrifuge the sample and collect the supernatant.
- Repeat the extraction process two more times.
- Combine the supernatants and concentrate the extract.
- 3. Extract Cleanup:
- Pass the concentrated extract through a graphitized carbon black cartridge to remove coextracted organic matter.
- Further clean the extract using a WAX SPE cartridge as described for water samples.
- 4. Instrumental Analysis (LC-MS/MS) and Quantification:
- The instrumental analysis and quantification steps are the same as those described for water samples.

Visualization of Perfluoropropanesulfonic Acid Formation Pathway

The formation of PFPrS in the environment often occurs through the degradation of precursor compounds. The following diagram, generated using the DOT language for Graphviz, illustrates a simplified, conceptual pathway for the transformation of a generic perfluoroalkane sulfonamide precursor, a class of compounds found in some AFFF formulations, to the terminal product, **perfluoropropanesulfonic acid**.



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Conceptual transformation pathway of a precursor to PFPrS.



This diagram illustrates a plausible sequence of reactions where a larger precursor molecule undergoes a series of biotransformation and oxidation steps, ultimately leading to the formation of the highly persistent **perfluoropropanesulfonic acid**.

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